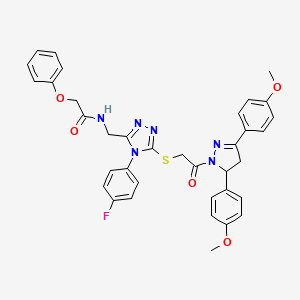

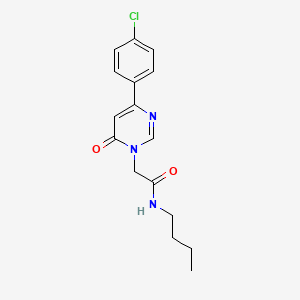

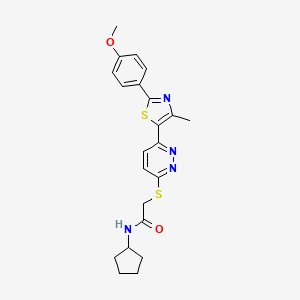

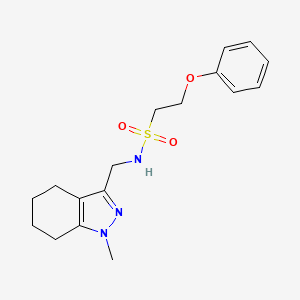

![molecular formula C12H16ClFN2 B2500024 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1016683-03-6](/img/structure/B2500024.png)

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

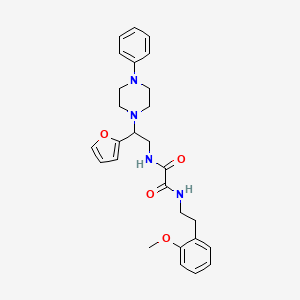

The compound "1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane" is a derivative of the 1,4-diazepane class, which is a seven-membered heterocyclic compound containing two nitrogen atoms. This class of compounds is known for its significance in medicinal chemistry, particularly for their central nervous system (CNS) activities such as anxiolytic and hypnotic effects .

Synthesis Analysis

The synthesis of diazepine derivatives often involves the cyclization of amino compounds with various aldehydes or ketones. A general synthesis approach for related compounds includes a condensation reaction followed by a cyclization step, as demonstrated in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones . Additionally, intramolecular dehydrofluorination has been employed to form 1,2-diazepines from azo-compounds, which could be a relevant method for synthesizing fluorinated diazepine derivatives .

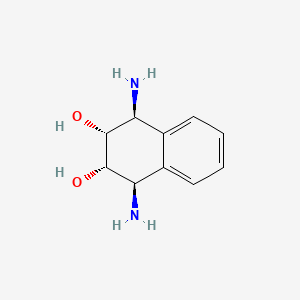

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be determined using X-ray crystallography, as seen in the study of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine . The crystal and molecular structure provides insights into the bond lengths, angles, and overall conformation of the compound, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Diazepine derivatives can undergo various chemical reactions, including base-catalyzed transformations. For instance, diazepam, a well-known diazepine, forms an intermediate in the presence of ethanol and sodium hydroxide, which then decomposes to form other derivatives . Chlorination and nitration reactions have also been described for thieno-diazepinones, indicating that electrophilic substitution reactions are possible on the diazepine ring . Moreover, chlorination of benzodiazepinones can lead to the incorporation of chlorine at different positions on the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties. The base-catalyzed reactions of diazepine derivatives can lead to the formation of N-alkyl and C-3 arylidene derivatives, which can further modify the compound's physical and chemical characteristics .

科学的研究の応用

Alkaline Hydrolysis Mechanism

The alkaline hydrolysis mechanism of diazepam, a derivative closely related to 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane, has been studied in depth. In alkaline medium, diazepam hydrolyzes to form various compounds, indicating the complexity of reactions it undergoes in such environments. This research contributes to understanding the chemical transformations of diazepam-like compounds under different conditions (Yang, 1998).

Hydrolysis in pH Solutions

Another study on diazepam, a benzodiazepine structurally similar to this compound, examines its reaction in various pH solutions. The findings show that diazepam undergoes distinct transformations depending on the pH, which is crucial for understanding its behavior in different biochemical and environmental contexts (Yang, 1998).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds closely related to this compound, such as various benzodiazepines and diazepinones, provides insights into the molecular architecture and potential chemical properties of these compounds. Studies like these are fundamental in understanding the chemical characteristics and potential applications of this compound (Wang et al., 2001).

Solubility Studies

Investigating the solubility of benzodiazepine derivatives, which are structurally related to this compound, in various solvents provides valuable information about their physical and chemical properties. This research can inform the development of pharmaceutical formulations and other practical applications (Jouyban et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c13-12-8-11(14)3-2-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRLTOUJADEJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)